molecular formula C23H29N3O2 B2996483 3-[(adamantan-1-yl)formamido]-N-(1-cyano-2-phenylethyl)propanamide CAS No. 1241184-19-9

3-[(adamantan-1-yl)formamido]-N-(1-cyano-2-phenylethyl)propanamide

Cat. No.: B2996483
CAS No.: 1241184-19-9
M. Wt: 379.504
InChI Key: UCQPXZQHMDOQKE-UHFFFAOYSA-N
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Description

3-[(Adamantan-1-yl)formamido]-N-(1-cyano-2-phenylethyl)propanamide is a complex organic compound featuring an adamantane core, a formamide group, and a cyano-phenylethyl moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with adamantane-1-carboxylic acid and 1-cyano-2-phenylethylamine.

  • Reaction Steps:

    • Adamantane-1-carboxylic acid is first converted to its acid chloride using thionyl chloride.

    • The resulting acid chloride is then reacted with 1-cyano-2-phenylethylamine in the presence of a base such as triethylamine to form the amide bond.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods:

  • Scale-Up: The synthesis can be scaled up using industrial reactors, ensuring precise control of temperature and reaction time to optimize yield and purity.

  • Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur at the cyano group or the phenyl ring.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and acidic conditions.

  • Reduction: Lithium aluminum hydride, in anhydrous ether.

  • Substitution: Various nucleophiles, depending on the target site.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or alcohols.

  • Reduction Products: Primary amines or alcohols.

  • Substitution Products: Amides, esters, or other substituted derivatives.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: Medicine: The compound may be explored for its therapeutic properties, such as antibacterial or antiviral activities. Industry: It can be used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 3-[(adamantan-1-yl)formamido]-N-(1-cyano-2-phenylethyl)propanamide exerts its effects involves binding to specific molecular targets. The adamantane core interacts with enzymes or receptors, while the cyano-phenylethyl group may modulate biological pathways. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

  • Adamantane derivatives: These compounds share the adamantane core but differ in functional groups.

  • Cyano-phenylethyl derivatives: These compounds have similar cyano-phenylethyl moieties but different core structures.

Uniqueness: The combination of the adamantane core with the cyano-phenylethyl group and the formamide moiety makes this compound unique, offering distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of 3-[(adamantan-1-yl)formamido]-N-(1-cyano-2-phenylethyl)propanamide in various scientific fields and its potential applications

Properties

IUPAC Name

N-[3-[(1-cyano-2-phenylethyl)amino]-3-oxopropyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c24-15-20(11-16-4-2-1-3-5-16)26-21(27)6-7-25-22(28)23-12-17-8-18(13-23)10-19(9-17)14-23/h1-5,17-20H,6-14H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQPXZQHMDOQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCC(=O)NC(CC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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